Sydnone, 3-benzyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

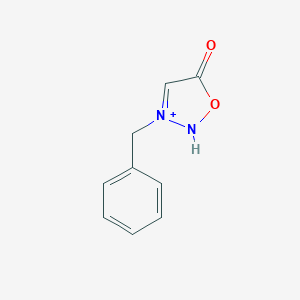

Sydnone, 3-benzyl-, also known as Sydnone, 3-benzyl-, is a useful research compound. Its molecular formula is C9H9N2O2+ and its molecular weight is 177.18 g/mol. The purity is usually 95%.

The exact mass of the compound Sydnone, 3-benzyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sydnone, 3-benzyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sydnone, 3-benzyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antifungal Activity

Recent studies have highlighted the antifungal properties of sydnone derivatives, particularly those containing trifluoromethyl groups. For instance, a study demonstrated that fluorine-containing N(3)-benzyl sydnone compounds exhibited significant fungicidal activity against Pseudoperonospora cubensis, with an effective concentration (EC50) comparable to established fungicides like Kresoxim-methyl . This suggests potential applications in developing new antifungal agents that can overcome existing resistance issues in crop pathogens.

Cycloaddition Reactions

Sydnones are known for their ability to participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles. This reaction leads to the formation of pyrazole derivatives, which are valuable in pharmaceutical applications . The introduction of copper-catalyzed methods has improved the efficiency and selectivity of these reactions, facilitating the synthesis of bioactive compounds .

Agricultural Science

Development of Fungicides

The application of sydnone derivatives in agriculture is particularly promising due to their demonstrated biological activity against crop pathogens. The synthesis of novel sydnone derivatives has been linked to enhanced antifungal properties, which could be crucial for developing effective fungicides that are both potent and environmentally friendly .

Synthetic Organic Chemistry

Mechanochemical Synthesis

A notable advancement in the synthesis of sydnone compounds is the development of mechanochemical methods that allow for solvent-free reactions. This approach not only reduces environmental impact but also enhances yields in the production of aryl sydnones and their metal complexes . Such methods can streamline the synthesis process in laboratories, making it more efficient.

Heterohelicene Synthesis

Sydnone derivatives have also been utilized in synthesizing complex heterohelicenes through regioselective cycloaddition reactions. This application demonstrates the versatility of sydnones in producing novel materials with potential applications in organic electronics and photonics . The ability to control regioselectivity opens new avenues for designing materials with specific electronic properties.

Summary Table of Applications

Case Studies

-

Fungicidal Activity Study

A recent study synthesized a series of trifluoromethyl sydnone derivatives, demonstrating their efficacy against specific fungal strains. The findings suggest that these compounds could serve as lead structures for new antifungal agents aimed at agricultural use . -

Mechanochemical Synthesis Research

Research into mechanochemical methods provided insights into optimizing reaction conditions for synthesizing sydnone derivatives. The study reported successful conversions and highlighted the benefits of this approach over traditional methods . -

Heterohelicene Development

A detailed investigation into the cycloaddition reactions involving sydnones led to the successful synthesis of novel heterohelicenes. These compounds exhibited unique properties that may be harnessed for advanced material science applications .

Analyse Des Réactions Chimiques

Thermal Cycloaddition Reactions

Sydnones are well-known for participating in thermal 1,3-dipolar cycloaddition reactions with dipolarophiles such as alkenes and alkynes. The reaction typically yields pyrazole derivatives, which are valuable in pharmaceuticals and agrochemicals.

-

Mechanism : The reaction proceeds through the formation of a dipole (sydnone) that reacts with a dipolarophile to create a cycloadduct. The mechanism is generally concerted, leading to the formation of stable intermediates.

-

Kinetics : Studies have shown that the kinetics of these reactions can be influenced by various factors including temperature, solvent polarity, and substituents on the sydnone ring. For instance, a study indicated that introducing electron-withdrawing groups at the para position of the benzyl group enhanced reactivity significantly .

Table 1: Bimolecular Rate Constants for 3-benzyl-sydnone Reactions

| Dipolarophile | Rate Constant (L·mol⁻¹·s⁻¹) |

|---|---|

| Acetylene | 823 |

| Phenylacetylene | 18 |

| Dimethylacetylenedicarboxylate | 2580 |

Photochemical Reactions

Photochemical reactions involving sydnones have also been explored. Under UV irradiation, sydnones can generate reactive intermediates such as nitrilimine, which can further react with various substrates.

-

Products : Photochemical reactions have been shown to yield different isomeric products compared to thermal conditions. For instance, irradiation of 3-benzyl-sydnone in the presence of DMAD resulted in distinct pyrazole derivatives .

Influence of Substituents

The electronic nature of substituents on the benzyl group significantly affects the reactivity of sydnone in cycloaddition reactions:

-

Electron-withdrawing groups (e.g., -NO₂) increase reactivity by stabilizing the negative charge on the nitrogen atom during the transition state.

-

Conversely, electron-donating groups (e.g., -OCH₃) tend to decrease reactivity due to destabilization effects.

Regioselectivity

Regioselectivity in reactions involving 3-benzyl-sydnone can be influenced by steric and electronic factors:

Propriétés

Numéro CAS |

16844-42-1 |

|---|---|

Formule moléculaire |

C9H9N2O2+ |

Poids moléculaire |

177.18 g/mol |

Nom IUPAC |

3-benzyl-2H-oxadiazol-3-ium-5-one |

InChI |

InChI=1S/C9H8N2O2/c12-9-7-11(10-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2/p+1 |

Clé InChI |

GUBQLELJVCXLMV-UHFFFAOYSA-O |

SMILES |

C1=CC=C(C=C1)C[N+]2=CC(=O)ON2 |

SMILES canonique |

C1=CC=C(C=C1)C[N+]2=CC(=O)ON2 |

Key on ui other cas no. |

16844-42-1 |

Synonymes |

3-benzylsydnone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.